DMT-2'-F-6-chloro-dA phosphoramidite

Oligonucleotide Therapeutics Aptamer Development siRNA Design

Standard dA phosphoramidites lack nuclease resistance, and mono-modified analogs limit downstream versatility. DMT-2'-F-6-chloro-dA solves both by integrating a 2'-fluoro for enhanced serum stability and a 6-chloropurine convertible handle in a single building block. This eliminates the need to purchase multiple specialized monomers for conjugate library synthesis. - Dual functionality: 2'-F confers nuclease resistance; 6-Cl enables post-synthetic derivatization with amines, thiols, or dyes. - Supply efficiency: One oligonucleotide precursor yields multiple functional conjugates for SAR or screening. - Consistent quality: Supplied as a solid with purity ≥98%, suitable for automated solid-phase synthesis.

Molecular Formula C40H45ClFN6O6P
Molecular Weight 791.2 g/mol
Cat. No. B12383742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-2'-F-6-chloro-dA phosphoramidite
Molecular FormulaC40H45ClFN6O6P
Molecular Weight791.2 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C2N=CN=C3Cl)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C40H45ClFN6O6P/c1-26(2)48(27(3)4)55(52-22-10-21-43)54-36-33(53-39(34(36)42)47-25-46-35-37(41)44-24-45-38(35)47)23-51-40(28-11-8-7-9-12-28,29-13-17-31(49-5)18-14-29)30-15-19-32(50-6)20-16-30/h7-9,11-20,24-27,33-34,36,39H,10,22-23H2,1-6H3/t33-,34+,36?,39-,55?/m1/s1
InChIKeyWEOFQCIHCBMWIU-BZTHOPFASA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-2'-F-6-chloro-dA Phosphoramidite: Technical Specifications


DMT-2'-F-6-chloro-dA phosphoramidite (CAS: 2803878-95-5) is a specialized nucleoside phosphoramidite monomer designed for the solid-phase synthesis of modified oligonucleotides . This compound features a 5'-O-dimethoxytrityl (DMT) protecting group, a 3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite moiety for coupling, and a purine base that incorporates two key modifications: a 2'-deoxy-2'-fluoro sugar and a 6-chloropurine nucleobase . The molecular formula is C₄₀H₄₅ClFN₆O₆P with a molecular weight of 791.25 g/mol, and it is typically supplied as a solid with a purity of ≥98% .

Dual-modification building block for solid-phase synthesis
2′-F: supports nuclease resistance and binding affinity
6-Chloro: provides handle for post-synthetic conjugation

DMT-2'-F-6-chloro-dA Phosphoramidite: Why Substitution Fails


Substituting DMT-2'-F-6-chloro-dA with a standard DMT-dA phosphoramidite, or even a mono-modified analog like DMT-2'-F-dA or DMT-6-chloro-dA, is not functionally equivalent. The 2'-fluoro modification is well-established to confer increased nuclease resistance and enhanced target binding affinity compared to unmodified DNA or RNA [1], while the 6-chloropurine moiety serves as a critical convertible handle for post-synthetic functionalization [2]. Using a standard dA building block forfeits both these properties, and a mono-modified analog provides only one of the two functionalities, thereby limiting the resulting oligonucleotide's stability and versatility in downstream applications.

Standard dA phosphoramidite does not incorporate 2′-F or 6-Cl modifications.
Mono-modified 2′-F-dA analog lacks the reactive 6-Cl handle for conjugation.
Mono-modified 6-Cl-dA analog omits nuclease resistance conferred by 2′-F.

DMT-2'-F-6-chloro-dA Phosphoramidite: Comparative Evidence Guide


Binding Affinity vs. Standard DNA

Oligonucleotides incorporating 2'-fluoro-modified adenosine (2'-F-A) residues exhibit a significant increase in thermal stability (melting temperature, Tm) when hybridized to a complementary RNA target, compared to unmodified DNA [1]. This is a class-level inference for the 2'-F modification present in DMT-2'-F-6-chloro-dA.

Duplex Stability
Class-level
+1.8 °C per 2′-F residue
vs DNA/RNA duplex
Supports binding affinity interpretation in target engagement studies.
Class-level inference; verify with specific sequence and target.
Oligonucleotide Therapeutics Aptamer Development siRNA Design

Nuclease Resistance in Biological Media

The 2'-fluoro modification is a well-documented strategy to increase an oligonucleotide's resistance to nuclease degradation, which is critical for in vivo applications [1][2]. This class-level inference supports the selection of DMT-2'-F-6-chloro-dA for applications requiring enhanced serum stability.

Nuclease Resistance
Class-level
2′-F-modified
vs
Unmodified RNA/DNA
Increased stability in serum/plasma
Supports stability assessment in biological fluids.
Class-level inference; stability may vary with sequence and medium.
Aptamer Stability Antisense Oligonucleotides In Vivo Applications

Post-Synthetic Functionalization

The 6-chloropurine moiety of DMT-2'-F-6-chloro-dA functions as a convertible nucleoside, enabling post-synthetic modification of the oligonucleotide with a wide range of nucleophiles (e.g., amines, fluorophores, linkers) [1]. This provides a versatile platform for generating functionalized oligonucleotides that cannot be easily achieved with standard or mono-modified phosphoramidites.

Post-Synthetic Functionalization
Class-level
6-Cl enables amine conjugation
vs
Standard dA (no reactive handle)
Site-specific covalent attachment after synthesis
Enables post-synthetic diversification of oligonucleotides.
Class-level inference; verify reactivity with intended nucleophile.
Oligonucleotide Labeling Bioconjugation Convertible Nucleosides

DMT-2'-F-6-chloro-dA Phosphoramidite: Application Scenarios


Nuclease-Resistant Oligonucleotides for In Vivo Studies

For researchers developing oligonucleotide-based therapeutics or probes intended for use in biological fluids (e.g., serum, plasma), the 2'-fluoro modification confers enhanced nuclease resistance and target binding affinity compared to unmodified DNA or RNA [1]. DMT-2'-F-6-chloro-dA is therefore a preferred building block over standard dA phosphoramidites for applications requiring prolonged in vivo stability and potent target engagement [1].

Functionally Diverse Oligonucleotide Libraries

When a research program requires the creation of multiple oligonucleotide variants (e.g., with different fluorescent dyes, biotin, or other functional groups) for structure-activity relationship studies or high-throughput screening, DMT-2'-F-6-chloro-dA offers a significant procurement advantage [2]. The 6-chloropurine handle allows for the synthesis of a single parent oligonucleotide that can be subsequently derivatized with a variety of nucleophiles, eliminating the need to purchase or synthesize a unique phosphoramidite for each conjugate [2].

siRNA with Enhanced Stability and Potency

Incorporation of 2'-fluoro-modified nucleotides into the sense and/or antisense strand of siRNA has been shown to significantly improve stability in human plasma and maintain functional activity in cell culture and in vivo [1]. DMT-2'-F-6-chloro-dA provides a dual-function building block, combining the stability benefits of 2'-F with the future option of site-specific conjugation via the 6-chloro handle, making it a strategic choice for advanced siRNA development programs [1][2].

Application
Selection Property
Validation Focus
Oligonucleotide stability profiling in biological fluids
2′-F modification for nuclease resistance
Measure half-life in serum/plasma
Oligonucleotide library construction for SAR studies
6-Chloro handle for post-synthetic conjugation
Assess conjugation efficiency with diverse nucleophiles
siRNA stability and target engagement studies
Dual modification for stability and site-specific labeling
Confirm gene silencing activity and nuclease resistance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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